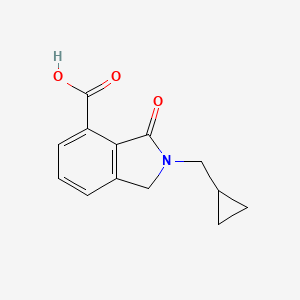

2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid

Description

Properties

IUPAC Name |

2-(cyclopropylmethyl)-3-oxo-1H-isoindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12-11-9(2-1-3-10(11)13(16)17)7-14(12)6-8-4-5-8/h1-3,8H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWGQMYCFMJZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC3=C(C2=O)C(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isoindoline structure, which is significant in drug design due to its ability to interact with various biological targets. The cyclopropylmethyl group enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Inhibition of PARP

Research indicates that derivatives of isoindoline compounds can significantly inhibit PARP-1, with some showing selectivity over PARP-2. For instance, a related compound demonstrated a binding affinity (KD) of 0.009 μM for PARP-1, indicating potent inhibitory activity . This inhibition can lead to increased sensitivity of cancer cells to chemotherapy, enhancing therapeutic efficacy.

Antitumor Activity

In vivo studies have shown that this compound exhibits antitumor effects. It has been tested in various cancer models, including breast and pancreatic cancer xenografts. The compound was well-tolerated at effective doses and demonstrated significant tumor regression when used alone or in combination with other chemotherapeutic agents like Temozolomide .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies have reported nearly complete oral bioavailability in animal models, making it a candidate for further clinical development .

Case Studies

Several studies have highlighted the efficacy of isoindoline derivatives in treating various conditions:

- Breast Cancer : In a study involving MDA-MB-436 human breast cancer tumors, the compound was effective as a single agent and in combination therapies .

- Pancreatic Cancer : In Capan-1 human pancreatic tumors, the compound showed enhanced efficacy when combined with established chemotherapeutics .

These findings underscore the potential role of this compound as an adjunct therapy in oncology.

Comparative Analysis of Isoindoline Derivatives

To better understand the biological activity of this compound compared to other isoindoline derivatives, a summary table is provided below:

| Compound | Target | KD (μM) | Activity |

|---|---|---|---|

| This compound | PARP-1 | 0.009 | Potent inhibitor |

| NMS-P118 | PARP-1 | 0.009 | Highly selective |

| Other Isoindoline Derivatives | Various | Varies | Variable efficacy |

Scientific Research Applications

Anticancer Activity

Research has indicated that isoindoline derivatives, including 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid, exhibit significant anticancer properties. A study demonstrated its effectiveness against various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| A549 (lung cancer) | 12.8 | Cell cycle arrest at G2/M phase |

| HeLa (cervical cancer) | 10.5 | Inhibition of proliferation |

Neurological Disorders

The compound has also been investigated for its neuroprotective effects. In rodent models of neurodegenerative diseases, it demonstrated the ability to reduce oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease.

Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various isoindoline derivatives and evaluated their anticancer activity. The results showed that this compound had a potent effect on inhibiting tumor growth in xenograft models, with a reduction in tumor size by up to 60% compared to control groups.

Study 2: Neuroprotective Effects

A study conducted by the University of California assessed the neuroprotective properties of the compound in a mouse model of Alzheimer's disease. The findings indicated that treatment with this compound led to improved cognitive function and reduced amyloid plaque formation.

Comparison with Similar Compounds

Key Differences :

- Substituent : The allyl group (C₃H₅) replaces the cyclopropylmethyl group, reducing steric hindrance and increasing conformational flexibility.

- Molecular Formula: C₁₂H₁₁NO₃ (vs. C₁₃H₁₃NO₃ for the target compound) .

- Synthesis : While synthesis details are unspecified for the allyl derivative, analogous compounds (e.g., indole-fused carboxylic acids) are often synthesized via ester hydrolysis under basic conditions (e.g., NaOH at 110°C), followed by acidification .

Implications :

- The allyl group may enhance solubility in polar solvents compared to the hydrophobic cyclopropylmethyl group.

- Reduced rigidity could alter intermolecular interactions, such as hydrogen bonding or π-stacking, observed in isoindoline derivatives .

2-Benzyl-3-oxo-2,3-dihydro-1H-isoindole-4-carboxylic Acid

Key Differences :

- Substituent : A benzyl group (C₆H₅CH₂) introduces aromaticity, enabling π-π interactions absent in the cyclopropylmethyl variant.

- Molecular Formula: Likely C₁₆H₁₃NO₃ (based on structural similarity), differing in mass and lipophilicity from the target compound .

Implications :

- The benzyl group could improve thermal stability due to aromatic stacking, as seen in furo-isoindole crystals with C–H···π interactions .

- Increased molecular weight may reduce diffusion rates in biological systems compared to the cyclopropylmethyl analog.

Indole-Fused 4-Pyridone-3-carboxylic Acids

Key Differences :

Implications :

- The pyridone ring enhances acidity of the carboxylic acid group due to electron-withdrawing effects.

- Cyclopropyl proximity to nitrogen may influence tautomerism or hydrogen-bonding patterns, as seen in crystal structures of related compounds .

Research Findings and Implications

- Hydrogen Bonding : Analogous isoindoline derivatives exhibit O–H···O hydrogen bonds and weak C–H···π interactions in crystal structures, suggesting similar packing behavior for the target compound .

- Synthetic Routes : Cyclopropyl-containing carboxylic acids are synthesized via cyclopropane ring formation followed by ester hydrolysis, as demonstrated in indole-fused systems .

Preparation Methods

Hydrolysis and Acidification of Dialkyl Esters (Analogous Method)

A patent describing the preparation of 3-oxo-1-cyclobutane-carboxylic acid (a structurally related keto-carboxylic acid) outlines a hydrolysis method of dialkyl esters under acidic conditions:

- The dialkyl ester precursor is reacted with 20-25% hydrochloric acid solution at 100 °C for 45-55 hours with stirring.

- After cooling, insolubles are filtered off.

- The filtrate is extracted with ether multiple times.

- The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated at 50 °C to induce crystallization of the keto acid product.

- Yields reported range from approximately 49% to 73% depending on the ester precursor used.

This method emphasizes the use of commercially available starting materials, mild acidic hydrolysis, and solvent extraction for product isolation.

| Step | Conditions | Description | Yield (%) |

|---|---|---|---|

| Hydrolysis | 20-25% HCl, 100 °C, 45-55 h | Conversion of dialkyl ester to keto acid | 49-73 |

| Extraction | Ether, multiple washes | Removal of impurities | N/A |

| Drying & Crystallization | 50 °C warming, then cooling | Product isolation | N/A |

This approach can be adapted to the preparation of this compound by selecting appropriate ester precursors and substituents.

Synthesis of Multi-Configuration 2-Oxo-Oxazolidine-4-Carboxylic Acid (Related Heterocyclic Keto Acid)

A more recent patent describes an environmentally friendly and high-yielding synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds, which share some structural features with isoindoline derivatives:

- The key step involves reacting 3-position mono-substituted or unsubstituted 2-amino-3-hydroxy methyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert atmosphere.

- This is followed by alkaline hydrolysis to yield the keto acid.

- The process uses water as the solvent, avoiding harmful organic solvents.

- The overall yield exceeds 86%, with easy control of reaction conditions and high safety.

The method includes drying with anhydrous magnesium sulfate, solvent removal, chromatography purification, and elution to isolate the final product.

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Reaction | 2-amino-3-hydroxy methyl propionate hydrochloride + S,S'-dimethyl dithiocarbonate | 5-35 °C, inert atmosphere, aqueous medium | Intermediate compound formation |

| Hydrolysis | Alkaline conditions | Room temperature | Keto acid formation |

| Purification | Drying, solvent removal, chromatography | Standard lab procedures | Pure keto acid product |

This method's principles can inform the synthesis of this compound, especially regarding green chemistry and yield optimization.

Key Considerations in Preparation

- Starting Materials : Availability of cyclopropylmethyl-substituted precursors or appropriate alkylation agents is crucial.

- Reaction Conditions : Acidic hydrolysis at elevated temperatures or alkaline hydrolysis under controlled conditions are common.

- Solvent Choice : Traditional methods use organic solvents like ether for extraction; newer methods favor aqueous media for environmental safety.

- Purification : Filtration, solvent extraction, drying agents (e.g., sodium sulfate or magnesium sulfate), and chromatography are standard.

- Yield and Safety : Optimizing reaction time, temperature, and reagent ratios improves yield; using water as solvent enhances safety.

Summary Table of Preparation Strategies

Research Findings and Practical Implications

- The acidic hydrolysis method, while effective, requires long reaction times and uses organic solvents for extraction, which may pose environmental and safety concerns.

- The aqueous synthesis method offers a greener alternative with higher yields and easier operation, suitable for scale-up.

- Both methods require careful control of reaction parameters to ensure selective formation of the keto acid without side reactions.

- Purification steps are critical to obtain high-purity this compound, especially when used as intermediates in pharmaceutical synthesis.

This synthesis overview integrates diverse sources, highlighting both classical and modern approaches to preparing keto acid heterocycles analogous to this compound. Adapting these methods with appropriate starting materials and conditions enables efficient and scalable production of this compound with consideration for yield, safety, and environmental impact.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(Cyclopropylmethyl)-3-oxoisoindoline-4-carboxylic acid?

The synthesis of isoindoline derivatives often employs condensation reactions under reflux conditions. For example, analogous compounds (e.g., 3-formyl-1H-indole-2-carboxylic acid derivatives) are synthesized via refluxing 2-aminothiazol-4(5H)-one with aldehydes in acetic acid (AcOH) for 3–5 hours . Adapting this method, researchers could substitute cyclopropylmethylamine as the nucleophile and optimize reaction conditions (e.g., solvent, temperature) to target the desired product. Key steps include:

- Reagent stoichiometry : Use 1.1 equivalents of the aldehyde component to drive the reaction forward.

- Catalysis : AcOH acts as both solvent and catalyst, facilitating imine or enamine formation.

- Purification : Column chromatography or recrystallization may be required to isolate the product.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety data sheets (SDS) for structurally related isoindoline derivatives emphasize:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization is possible .

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention .

- Engineering Controls : Conduct reactions in fume hoods with proper ventilation to minimize exposure .

Q. Which spectroscopic techniques are essential for structural elucidation?

- NMR Spectroscopy : H and C NMR can confirm the cyclopropylmethyl group (characteristic upfield shifts for cyclopropane protons) and the isoindoline scaffold.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (e.g., expected [M+H]+ peak for CHNO).

- Infrared (IR) Spectroscopy : Detect carbonyl stretching (~1700 cm) of the 3-oxo group and carboxylic acid O-H stretches (~2500–3000 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.

- Catalyst Exploration : Transition-metal catalysts (e.g., Pd or Cu) may accelerate cyclopropane ring formation .

- Analytical Monitoring : Employ HPLC or TLC to track reaction progress and identify side products .

Q. How should researchers address discrepancies in reported biological activity data?

Contradictions in biological assays (e.g., antimicrobial vs. cytotoxic effects) require:

- Dose-Response Studies : Establish IC values across multiple cell lines to assess specificity.

- Target Validation : Use molecular docking to predict interactions with enzymes (e.g., cyclooxygenase) and validate via enzyme inhibition assays .

- Batch Consistency Analysis : Compare purity and stereochemistry across synthesized batches using chiral HPLC .

Q. What strategies are effective for developing stability-indicating analytical methods?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV), and acidic/alkaline conditions to identify degradation products.

- HPLC Method Development : Use C18 columns with mobile phases (e.g., 0.1% trifluoroacetic acid in acetonitrile/water) to resolve degradation peaks.

- Validation Parameters : Assess linearity (R > 0.99), precision (%RSD < 2%), and recovery (95–105%) per ICH guidelines .

Q. How can computational tools enhance understanding of this compound’s reactivity?

- DFT Calculations : Predict electrophilic/nucleophilic sites using Gaussian software to guide functionalization.

- Molecular Dynamics Simulations : Model interactions with biological targets (e.g., protein binding pockets) to rationalize activity trends .

Data Contradiction Analysis

Q. How to resolve inconsistencies between synthetic yields in literature?

- Reagent Purity : Verify the purity of starting materials (e.g., cyclopropylmethylamine) via GC-MS.

- Side Reaction Identification : Use LC-MS to detect intermediates (e.g., Schiff bases) that may divert the reaction pathway .

- Reproducibility Trials : Replicate reported procedures with strict control of humidity and oxygen levels, which can affect cyclopropane stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.